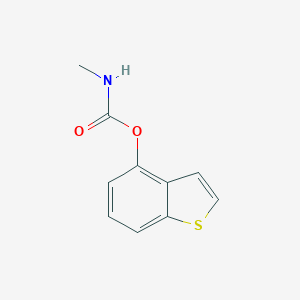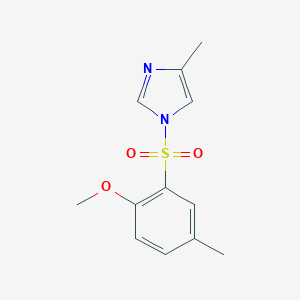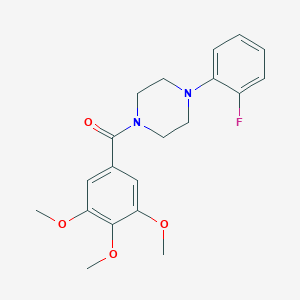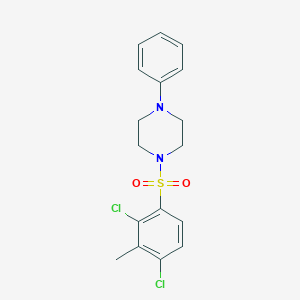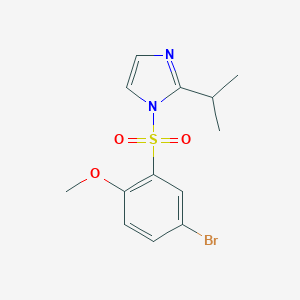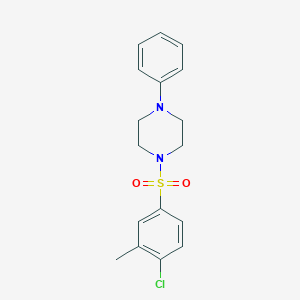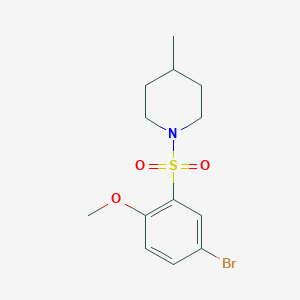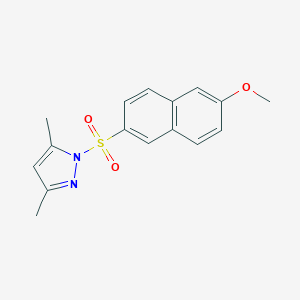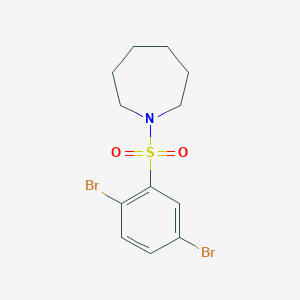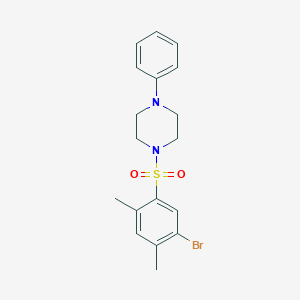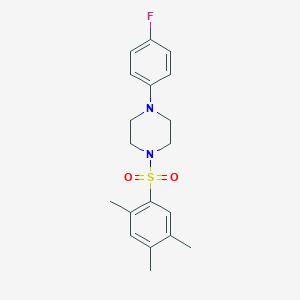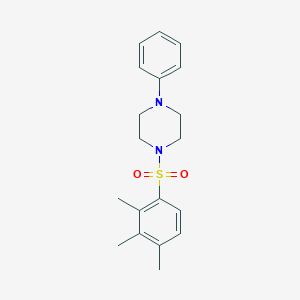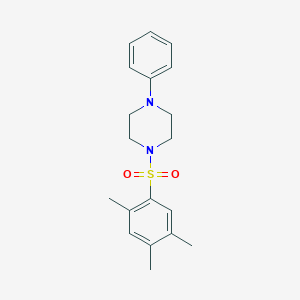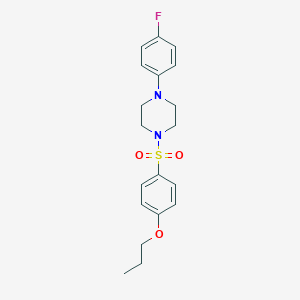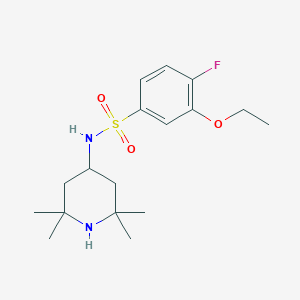
3-ethoxy-4-fluoro-N-(2,2,6,6-tetramethyl-4-piperidinyl)benzenesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-ethoxy-4-fluoro-N-(2,2,6,6-tetramethyl-4-piperidinyl)benzenesulfonamide is a chemical compound that has gained significant attention in the scientific community due to its potential use in various fields of research. This compound is commonly referred to as TAK-659, and it is a selective inhibitor of the protein kinase BTK (Bruton's tyrosine kinase). BTK is a crucial protein in the B-cell receptor signaling pathway, and its inhibition has shown promising results in the treatment of various diseases, including cancer and autoimmune disorders.
Mécanisme D'action
TAK-659 works by selectively inhibiting the activity of BTK, a protein that plays a crucial role in the B-cell receptor signaling pathway. BTK is involved in the activation of several downstream signaling pathways that are essential for the survival and proliferation of cancer cells and immune cells. By inhibiting BTK, TAK-659 can disrupt these signaling pathways, leading to the death of cancer cells and the suppression of the immune response in autoimmune disorders.
Biochemical and Physiological Effects:
The biochemical and physiological effects of TAK-659 have been extensively studied. TAK-659 has been shown to be a potent and selective inhibitor of BTK, with minimal off-target effects. TAK-659 has also been shown to induce apoptosis (programmed cell death) in cancer cells and suppress the immune response in autoimmune disorders. TAK-659 has a favorable pharmacokinetic profile, with good oral bioavailability and a long half-life.
Avantages Et Limitations Des Expériences En Laboratoire
TAK-659 has several advantages for use in lab experiments. It is a potent and selective inhibitor of BTK, with minimal off-target effects. TAK-659 has also been shown to be effective in preclinical models of cancer and autoimmune disorders. However, there are some limitations to the use of TAK-659 in lab experiments. TAK-659 is a relatively new compound, and its long-term safety and efficacy have not been fully established. Additionally, TAK-659 is a synthetic compound, and its production can be costly and time-consuming.
Orientations Futures
There are several future directions for the research and development of TAK-659. One potential direction is the optimization of the synthesis method to improve the yield and purity of the compound. Another direction is the evaluation of the long-term safety and efficacy of TAK-659 in clinical trials. Additionally, the potential use of TAK-659 in combination with other drugs for the treatment of cancer and autoimmune disorders should be explored. Finally, the development of novel BTK inhibitors based on the structure of TAK-659 could lead to the discovery of more potent and selective compounds.
Méthodes De Synthèse
The synthesis of TAK-659 involves several steps, including the preparation of the starting materials and the reaction of these materials under specific conditions. The first step involves the preparation of 3-ethoxy-4-fluoroaniline, which is then reacted with 2,2,6,6-tetramethyl-4-piperidinol to form the corresponding sulfonamide. The final step involves the introduction of the BTK inhibitory group to the sulfonamide, resulting in the formation of TAK-659.
Applications De Recherche Scientifique
TAK-659 has shown promising results in various fields of scientific research. One of the most significant applications of TAK-659 is in the treatment of cancer. BTK inhibition has been shown to be effective in the treatment of several types of cancers, including lymphoma, leukemia, and multiple myeloma. TAK-659 has also shown potential in the treatment of autoimmune disorders, such as rheumatoid arthritis and lupus.
Propriétés
IUPAC Name |
3-ethoxy-4-fluoro-N-(2,2,6,6-tetramethylpiperidin-4-yl)benzenesulfonamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H27FN2O3S/c1-6-23-15-9-13(7-8-14(15)18)24(21,22)19-12-10-16(2,3)20-17(4,5)11-12/h7-9,12,19-20H,6,10-11H2,1-5H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DTMNKJCURJQDPS-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=CC(=C1)S(=O)(=O)NC2CC(NC(C2)(C)C)(C)C)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H27FN2O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-ethoxy-4-fluoro-N-(2,2,6,6-tetramethyl-4-piperidinyl)benzenesulfonamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

